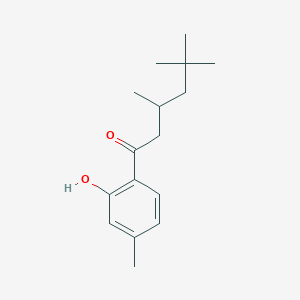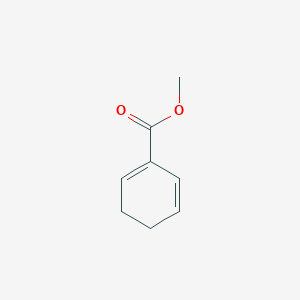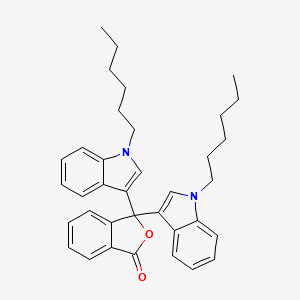
3,3-Bis(1-hexyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,3-Bis(1-hexyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one” is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3,3-Bis(1-hexyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one” typically involves the following steps:
Formation of Indole Derivatives: The initial step involves the synthesis of 1-hexyl-1H-indole derivatives through a Fischer indole synthesis or other suitable methods.
Coupling Reaction: The indole derivatives are then coupled with a benzofuran precursor under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Cyclization: The final step involves cyclization to form the benzofuran ring, which may require specific catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound may participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
“3,3-Bis(1-hexyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one” may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Receptors: Interaction with specific receptors to modulate biological responses.
Enzyme Inhibition: Inhibition of enzymes involved in critical biological processes.
Signal Transduction: Modulation of signal transduction pathways to influence cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Bis(1-hexyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one: can be compared with other benzofuran derivatives, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific structure, which may confer unique chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
50293-04-4 |
|---|---|
Formule moléculaire |
C36H40N2O2 |
Poids moléculaire |
532.7 g/mol |
Nom IUPAC |
3,3-bis(1-hexylindol-3-yl)-2-benzofuran-1-one |
InChI |
InChI=1S/C36H40N2O2/c1-3-5-7-15-23-37-25-31(27-17-10-13-21-33(27)37)36(30-20-12-9-19-29(30)35(39)40-36)32-26-38(24-16-8-6-4-2)34-22-14-11-18-28(32)34/h9-14,17-22,25-26H,3-8,15-16,23-24H2,1-2H3 |
Clé InChI |
NFFMJXSOVHGKFS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C=C(C2=CC=CC=C21)C3(C4=CC=CC=C4C(=O)O3)C5=CN(C6=CC=CC=C65)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


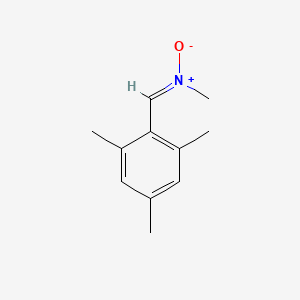
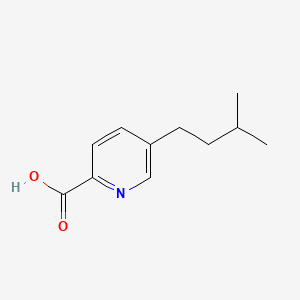
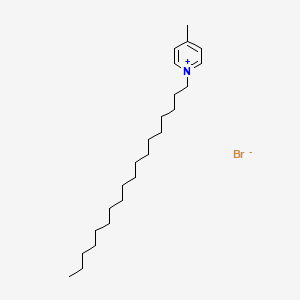
![Bicyclo[4.2.0]octa-1,5-diene](/img/structure/B14658508.png)
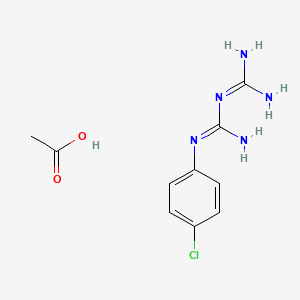


![2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide](/img/structure/B14658544.png)
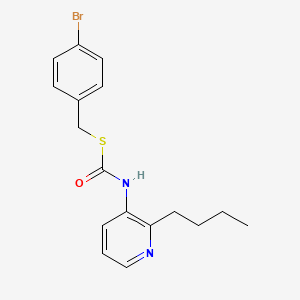
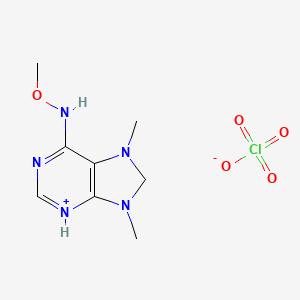
![8-[Bis(2-chloroethyl)amino]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14658562.png)

